Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for ERK kinase activity []. It is currently in early clinical development [].
Relevance: GDC-0994, while structurally distinct from 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide, highlights the significance of targeting specific kinase activities within signaling cascades relevant to cancer treatment []. Both compounds exemplify the exploration of diverse chemical structures for modulating kinase activity.
Compound Description: This compound is a teraryl oxazolidinone compound that exhibits potent antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) []. It displays a promising safety profile with high oral bioavailability [].
Relevance: This compound, similar to 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide, incorporates heterocyclic moieties like pyrazole and pyridine within its structure []. This highlights the importance of these heterocycles in medicinal chemistry, particularly in the development of antimicrobial agents.
Compound Description: CDPPB is the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype []. Modifications to the CDPPB structure, particularly the addition of electronegative substituents on the benzamide moiety and halogen atoms on the phenyl ring, have been shown to increase its potency [].
Relevance: CDPPB, although structurally different from 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide, shares the presence of a pyrazole ring and a benzamide group []. This structural similarity underscores the versatility of these chemical moieties in designing compounds with diverse pharmacological activities.
Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, exhibiting significantly increased binding and functional activities compared to the parent compound, CDPPB [].
Relevance: VU-1545 shares structural similarities with 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide, particularly the presence of a pyrazole ring substituted with a fluorophenyl group and a benzamide moiety []. This emphasizes the role of these specific structural features in conferring biological activity, potentially through interactions with similar molecular targets.
Compound Description: This compound demonstrates improved AKT inhibiting activity compared to other related compounds []. This compound is particularly interesting due to its crystalline form, which can be advantageous for drug development [].
Relevance: This compound, like 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide, features a fluorophenyl substituent and a pyrazole ring, highlighting the potential of these structural elements for biological activity []. The presence of a thiophene ring in this compound, as opposed to the pyridine ring in the target compound, suggests that variations within the heterocyclic core can be explored while maintaining certain pharmacological properties.
Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor with a favorable pharmacokinetic profile []. It has been identified as a structurally diverse backup compound for another GlyT1 inhibitor, TP0439150, and exhibits higher central nervous system multiparameter optimization (CNS MPO) score [].
Relevance: This compound and 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide both utilize substituted phenyl and pyridyl moieties, although with different connectivity and substitution patterns []. This highlights the adaptability of these structural units in crafting compounds aimed at diverse therapeutic targets, such as GlyT1 inhibition.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.